(5-Methylthiophen-3-yl)methanethiol
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Overview
Description
(5-Methylthiophen-3-yl)methanethiol is an organic compound with the molecular formula C6H8S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methyl group at the 5-position and a methanethiol group at the 3-position
Mechanism of Action
Target of Action
It is known that similar sulfur-containing compounds often interact with various enzymes and proteins within the body .
Mode of Action
For instance, they can act as ligands for metal ions, participate in redox reactions, or form covalent bonds with certain amino acids .
Biochemical Pathways
Sulfur-containing compounds are known to play crucial roles in various biochemical processes, including the metabolism of amino acids and the synthesis of coenzymes .
Pharmacokinetics
It is known that sulfur-containing compounds can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Sulfur-containing compounds are known to have various biological effects, including antioxidant activity and the modulation of enzyme activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Methylthien-3-yl)methanethiol. For instance, the presence of light can trigger photochemical reactions in certain sulfur-containing compounds . Additionally, the pH and temperature of the environment can affect the stability and reactivity of these compounds .
Biochemical Analysis
Biochemical Properties
They can form disulfide bonds, which play a crucial role in the structure and function of many proteins
Cellular Effects
The cellular effects of (5-Methylthien-3-yl)methanethiol are not well-documented. Thiols can influence cell function in several ways. For instance, they can act as antioxidants, protecting cells from oxidative damage . They can also modulate cell signaling pathways and affect gene expression
Molecular Mechanism
Thiols can interact with biomolecules through their sulfur atom, forming covalent bonds . They can also influence enzyme activity, either by inhibiting or activating enzymes
Dosage Effects in Animal Models
High doses can be toxic or even lethal, while low doses may have minimal effects .
Metabolic Pathways
Methanethiol, a related compound, is known to be involved in several metabolic processes . It can be produced as a result of fermentation by gut bacteria and metabolic processes involving S-adenosyl methionine .
Transport and Distribution
Thiols can be transported across cell membranes and distributed within cells .
Subcellular Localization
Thiols can be found in various cellular compartments, including the cytoplasm and mitochondria . They can also be post-translationally modified, which can influence their localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylthiophen-3-yl)methanethiol can be achieved through several methods. One common approach involves the alkylation of 5-methylthiophene with methanethiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0°C to room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as distillation or recrystallization to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(5-Methylthiophen-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted thiophene derivatives.
Substitution: Thiophene derivatives with different substituents at the 3-position.
Scientific Research Applications
(5-Methylthiophen-3-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of (5-Methylthiophen-3-yl)methanethiol.
5-Methylthiophene: Lacks the methanethiol group.
3-Methylthiophene: Lacks the methanethiol group and has the methyl group at the 3-position.
Uniqueness
This compound is unique due to the presence of both a methyl group and a methanethiol group on the thiophene ring. This combination imparts distinct chemical properties, making it valuable for specific applications that other thiophene derivatives may not fulfill.
Properties
IUPAC Name |
(5-methylthiophen-3-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFKDBWSFIGTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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